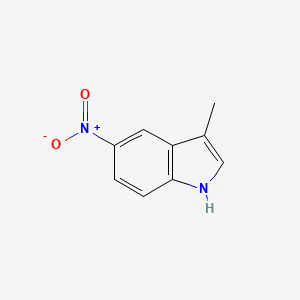

3-Methyl-5-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFQDJBJGFUMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346890 | |

| Record name | 3-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61861-88-9 | |

| Record name | 3-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Methyl-5-nitro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to interact with numerous biological targets, making them a fertile ground for drug discovery.[1] Within this important class of heterocycles, 3-Methyl-5-nitro-1H-indole emerges as a significant synthetic intermediate and a molecule of interest for its own potential bioactivities. The strategic placement of a methyl group at the C3 position and a nitro group at the C5 position imparts specific reactivity and physicochemical properties that are highly valuable for the development of novel therapeutic agents.

This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, explore logical synthetic pathways, discuss its applications in modern research—particularly in oncology and infectious diseases—and outline critical safety and handling protocols.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid.[2] Its identity and key physical characteristics are summarized in the table below. The presence of the electron-withdrawing nitro group on the benzene ring significantly influences the molecule's electronic distribution and reactivity, while the methyl group at the C3 position, the most common site for electrophilic attack on an unsubstituted indole, sterically and electronically modifies this reactivity.

| Identifier/Property | Value | Source(s) |

| CAS Number | 61861-88-9 | [2][3][4][5] |

| Molecular Formula | C₉H₈N₂O₂ | [2][3][6] |

| Molecular Weight | 176.17 g/mol | [3][5][6] |

| IUPAC Name | This compound | [3] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | ~125 °C | [5] |

| Synonyms | Skatole, 5-nitro- | [3] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and versatile method discovered in 1883.[4][7] This reaction remains a primary route for constructing the indole core from readily available precursors. For this compound, a logical approach involves the acid-catalyzed reaction of (4-nitrophenyl)hydrazine with methyl ethyl ketone (MEK).

Proposed Synthetic Pathway: Fischer Indole Synthesis

The reaction proceeds through several key mechanistic steps:

-

Hydrazone Formation : The initial step is the condensation of (4-nitrophenyl)hydrazine with methyl ethyl ketone to form the corresponding phenylhydrazone.

-

Tautomerization : The phenylhydrazone tautomerizes to its enamine form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.

-

[7][7]-Sigmatropic Rearrangement : Following protonation of the enamine, a[7][7]-sigmatropic rearrangement (a type of Claisen rearrangement) occurs. This is the key bond-forming step that establishes the indole framework.

-

Aromatization : The resulting intermediate undergoes cyclization and subsequent elimination of ammonia under acidic conditions, leading to the formation of the aromatic indole ring.

The choice of an acid catalyst, such as polyphosphoric acid, hydrochloric acid, or zinc chloride, is critical for promoting both the rearrangement and the final dehydration and aromatization steps.[2][7]

An alternative strategy involves the direct nitration of 3-methyl-1H-indole (skatole). However, this approach often presents challenges with regioselectivity. Electrophilic substitution on the indole ring typically occurs at the C3 position. Since this position is already occupied by a methyl group, nitration would be directed to the benzene portion of the ring. While the 5-position is often favored, mixtures of 4-, 5-, 6-, and 7-nitro isomers can be formed, necessitating difficult chromatographic separation.[1] Therefore, the Fischer synthesis using a pre-nitrated phenylhydrazine offers a more direct and regioselective route to the desired product.

Applications in Research and Drug Development

This compound serves primarily as a versatile building block for the synthesis of more complex molecules with therapeutic potential.[2][6] The nitro group can be readily reduced to an amine, providing a handle for a wide range of chemical modifications, while the indole core itself is a privileged scaffold for biological activity.

Anticancer Research: Targeting the c-Myc Oncogene

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers. Its promoter region contains a guanine-rich sequence capable of folding into a non-canonical DNA structure known as a G-quadruplex (G4). Stabilization of this G4 structure can inhibit c-Myc transcription, making it an attractive target for anticancer drug development.

Recent studies have identified substituted 5-nitroindole derivatives as potent binders and stabilizers of the c-Myc G-quadruplex.[8][9] These compounds have been shown to:

-

Bind to the terminal G-quartets of the c-Myc G4 DNA.[9]

-

Downregulate c-Myc expression in cancer cells.

-

Induce cell-cycle arrest and apoptosis.[9]

-

Increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[9]

The 5-nitroindole scaffold is crucial for this activity, and further derivatization, often starting from intermediates like this compound, allows for the optimization of binding affinity and cellular activity.[10]

Antimicrobial Potential

Indole derivatives have long been investigated for their antimicrobial properties.[11] They are known to act via various mechanisms, including the inhibition of bacterial cell division, disruption of cell membranes, and inhibition of biofilm formation. Specifically, nitro-containing heterocycles are a well-established class of antimicrobial agents.[12]

While direct studies on the antimicrobial activity of this compound are limited, related structures like 5-nitro-2-phenylindole have been identified as promising leads that can increase the susceptibility of Staphylococcus aureus to antibiotics like ciprofloxacin.[13][14] This suggests a potential role as efflux pump inhibitors or as scaffolds for developing new classes of antibiotics. One report highlights this compound as a potent inhibitor of rifampicin, an antibiotic used to treat tuberculosis, by binding to the 50S ribosomal subunit and preventing protein synthesis.[5] This indicates a promising avenue for developing agents to combat drug-resistant bacterial strains.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant and requires appropriate protective measures.

GHS Hazard Classification

Based on available data, this compound has the following GHS hazard classifications:[3]

-

H315: Causes skin irritation (Warning, Skin corrosion/irritation, Category 2).

-

H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation, Category 2A).

-

H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).

Some suppliers also include H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[7]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block with significant potential in medicinal chemistry and drug development. Its well-defined properties and accessible synthesis via the Fischer indole reaction make it a valuable intermediate for creating diverse chemical libraries. The demonstrated utility of the 5-nitroindole scaffold in developing potent anticancer agents targeting the c-Myc G-quadruplex highlights the compound's relevance in modern oncology research. Furthermore, its potential as a precursor for novel antimicrobial agents addresses the urgent global need for new treatments against resistant pathogens. As research continues, the tactical use of this compound is poised to contribute to the discovery of the next generation of targeted therapeutics.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. testbook.com [testbook.com]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-methyl-4-nitro-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 6. Indole synthesis [organic-chemistry.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. turkjps.org [turkjps.org]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Methyl-5-nitro-1H-indole

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Methyl-5-nitro-1H-indole

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of an electron-rich pyrrole ring with a nitro-substituted benzene ring, make it a valuable intermediate for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications in drug development. Tailored for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable biological versatility stems from its ability to mimic peptide structures and engage in various interactions with biological targets such as enzymes and receptors.[3][4] The functionalization of the indole nucleus allows for the fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly strategic starting material. The methyl group at the C3 position (skatole scaffold) blocks the most reactive site of the indole ring, thereby directing further functionalization.[5] Concurrently, the nitro group at the C5 position acts as a powerful electron-withdrawing group and a synthetic handle. It not only modulates the electronic properties of the entire molecule but can also be readily transformed into other functional groups, such as amines, providing a gateway to diverse chemical libraries.[6] This guide will delve into the essential characteristics of this compound, providing the foundational knowledge required for its application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound dictate its behavior in chemical reactions and biological systems. A summary of its key physical and chemical properties is presented below.

Core Properties

The compound typically appears as a yellow crystalline solid, a characteristic attributed to the nitroaromatic chromophore.[7] Its solubility profile is typical for a moderately polar organic molecule; it exhibits poor solubility in water but is soluble in common organic solvents like DMSO and ethanol.[8]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [9] |

| Molecular Formula | C₉H₈N₂O₂ | [9] |

| Molecular Weight | 176.17 g/mol | [9] |

| CAS Number | 61861-88-9 | [9] |

| Appearance | Yellow solid | [7][10] |

| Melting Point | 130-131 °C | [10] |

| SMILES | CC1=CNC2=C1C=C(C=C2)--INVALID-LINK--[O-] | [9] |

| InChIKey | LPFQDJBJGFUMRG-UHFFFAOYSA-N | [9] |

Spectroscopic Validation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral features are a direct reflection of its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the C3-methyl protons (around 2.39 ppm), distinct signals for the aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring (around 8.52 ppm).[10] The downfield shift of the aromatic protons is influenced by the electron-withdrawing nitro group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the ¹H NMR data. It will show nine distinct carbon signals, including the methyl carbon (around 9.58 ppm) and aromatic carbons, with the carbon attached to the nitro group (C5) being significantly deshielded.[10]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying key functional groups. Characteristic absorption bands include:

-

N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H bond.[11]

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Asymmetric & Symmetric NO₂ Stretch: Strong, characteristic peaks around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. These are definitive for the nitro group.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.[11]

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion (M+) peak at m/z = 176, confirming the molecular weight.[10] Common fragmentation patterns involve the loss of NO₂ (m/z = 130) and other characteristic fragments of the indole core.[9]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through the regioselective nitration of 3-methylindole (skatole). The choice of nitrating agent and reaction conditions is critical to control selectivity and minimize side-product formation.

Synthetic Workflow: Electrophilic Nitration

A common and effective method involves the use of a nitrating agent in a non-acidic medium to prevent polymerization of the acid-sensitive indole ring. The workflow below illustrates a typical laboratory-scale synthesis.

Caption: Synthetic workflow for this compound.

Causality in Experimental Design

-

Choice of Substrate: 3-methylindole is used because the C3 position is already substituted, preventing nitration at this highly reactive site and favoring substitution on the benzene ring.

-

Nitrating Agent: Traditional nitrating agents like nitric acid can cause degradation of the indole. Milder, non-acidic reagents, such as trifluoroacetyl nitrate (generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride), provide a controlled electrophilic source of NO₂⁺, ensuring high regioselectivity for the C5 position.[12]

-

Low Temperature: The reaction is conducted at low temperatures (0–5 °C) to manage its exothermic nature and suppress the formation of undesired byproducts.

Chemical Reactivity

The reactivity of this compound is a duality of its constituent parts:

-

Indole Nucleus: While the C3 position is blocked, the N1 position remains reactive and can be alkylated or acylated under basic conditions.

-

Nitro Group: The nitro group is a versatile functional handle. Its most significant transformation is its reduction to a primary amine (5-amino-3-methyl-1H-indole). This is a cornerstone reaction, as the resulting aniline derivative is a nucleophile ready for a vast range of subsequent reactions, including amide bond formation, diazotization, and construction of new heterocyclic rings.[6] This reduction is typically achieved with high efficiency using reagents like Pd/C with hydrogen gas or tin(II) chloride.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in providing a robust platform for building more complex molecules with therapeutic potential.[7][13]

-

Anticancer Agents: The corresponding 5-amino derivative is a precursor for synthesizing compounds that bind to biological targets like c-Myc G-quadruplex DNA, which is implicated in cancer cell proliferation.[6][14]

-

Antimicrobial Agents: The indole scaffold is present in many antimicrobial compounds. Derivatives of this compound have been investigated for their activity against various bacterial strains, including Mycobacterium tuberculosis.[3][15] Some derivatives function by inhibiting essential bacterial enzymes involved in DNA replication and transcription.[15]

-

Enzyme Inhibitors: The structure serves as a template for designing inhibitors for various enzymes. For example, related indole derivatives have been developed as inhibitors of kinases and other signaling proteins crucial in disease pathways.[2]

Caption: Role as a key intermediate in drug development pathways.

Experimental Protocols

The following protocols are provided as a self-validating system, where the successful synthesis in Protocol 5.1 is confirmed by the analytical data obtained in Protocol 5.2.

Protocol 5.1: Synthesis of this compound

Materials:

-

3-Methylindole (Skatole)

-

Tetramethylammonium nitrate

-

Trifluoroacetic anhydride

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 3-methylindole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.

-

Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.

-

Addition of Reagent: While maintaining the temperature between 0–5 °C, add a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous acetonitrile dropwise over 30 minutes. The trifluoroacetyl nitrate is generated in situ.

-

Reaction Monitoring: Stir the reaction mixture at 0–5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound as a yellow solid.

Protocol 5.2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized product.

-

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving ~10 mg of the product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Validation Criteria: The obtained spectra should match the reference data. For example, in CDCl₃, expect ¹H NMR signals at δ 8.57 (d, 1H), 8.52 (s, 1H), 8.11 (dd, 1H), 7.38 (d, 1H), 7.14 (s, 1H), and 2.39 (s, 3H). The ¹³C NMR should show 9 distinct signals.[10]

-

-

FT-IR Spectroscopy:

-

Acquire an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Validation Criteria: Confirm the presence of strong absorption bands for the N-O stretches of the nitro group (approx. 1510 cm⁻¹ and 1340 cm⁻¹) and the N-H stretch of the indole (approx. 3400 cm⁻¹).

-

-

Mass Spectrometry:

-

Obtain a mass spectrum using GC-MS (with EI source).

-

Validation Criteria: The spectrum should show a molecular ion peak (M⁺) at m/z = 176. Key fragments at m/z = 130 ([M-NO₂]⁺) should be present.[10]

-

Safety and Handling

This compound is classified as an irritant.[9]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound stands out as a high-value synthetic intermediate due to its unique combination of a blocked C3 position and an activatable C5 nitro group. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting point for constructing complex molecular architectures. The protocols and data presented in this guide offer a robust framework for researchers to confidently synthesize, characterize, and strategically deploy this compound in their drug discovery and development endeavors.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 61861-88-9,this compound | lookchem [lookchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | C9H8N2O2 | CID 600587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. This compound [myskinrecipes.com]

- 14. d-nb.info [d-nb.info]

- 15. This compound | 61861-88-9 | LCA86188 [biosynth.com]

3-Methyl-5-nitro-1H-indole molecular structure and weight

Abstract

This technical guide offers a comprehensive examination of 3-Methyl-5-nitro-1H-indole, a heterocyclic compound with considerable importance in medicinal chemistry and materials science. This document will explore its fundamental molecular characteristics, synthesis, and reactivity, emphasizing its practical applications and the chemical principles governing its behavior. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile molecule.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a "privileged structure" in the realm of drug discovery, serving as the foundational core for a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The distinct electronic properties of the indole ring and its capacity for diverse intermolecular interactions make it an exceptional starting point for the design of novel therapeutic agents. The strategic placement of substituents, such as a methyl group at the 3-position and a nitro group at the 5-position in this compound, profoundly alters its physicochemical properties and biological profile. This guide will delve into the nuances of these substitutions and their consequential impact.

Molecular Structure and Physicochemical Properties

A thorough characterization of a molecule's structure and physical properties is the bedrock of understanding its chemical behavior.

2.1. Molecular Structure

This compound features a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The methyl group at the C3 position and the potent electron-withdrawing nitro group at the C5 position are pivotal in defining its reactivity and biological functions.

Caption: 2D representation of this compound.

2.2. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for predicting its behavior in various experimental and biological contexts.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂[1] |

| Molecular Weight | 176.17 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 61861-88-9[1] |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 168-172 °C |

| Boiling Point | 339.2±15.0 °C (Predicted)[2] |

| Density | 1.29±0.1 g/cm³ (Predicted)[2] |

| LogP | 2.4 |

Expert Insight: The LogP value of 2.4 indicates moderate lipophilicity, a critical factor in drug design that influences a compound's ability to traverse cell membranes and interact with hydrophobic binding sites on target proteins. The nitro group, a strong electron-withdrawing moiety, significantly modulates the electron density of the indole ring, thereby affecting its reactivity and hydrogen bonding potential.

Synthesis and Reactivity

The synthesis of this compound can be accomplished via several synthetic pathways. The Fischer indole synthesis is a widely employed and reliable method.

3.1. Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is a venerable and versatile method for constructing the indole core. It generally involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Caption: A simplified workflow of the Fischer Indole Synthesis.

Causality in Experimental Choices: The selection of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is pivotal. The acid protonates the intermediate hydrazone, thereby facilitating the crucial[3][3]-sigmatropic rearrangement, which is the rate-determining step. The subsequent aromatization, driven by the formation of the stable aromatic indole ring, proceeds with the elimination of an ammonia molecule.

3.2. Step-by-Step Laboratory Protocol

This protocol outlines a representative method for the synthesis of this compound.

Materials:

-

4-Nitrophenylhydrazine

-

Propionaldehyde

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, heating mantle, etc.)

Procedure:

-

Reaction Setup: In a suitably sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenylhydrazine in glacial acetic acid.

-

Aldehyde Addition: To the stirred solution, slowly add a stoichiometric equivalent of propionaldehyde.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

-

Isolation: Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validating System: This protocol's success hinges on precise temperature control and reaction time monitoring. The purification step is critical for removing impurities, and the final analytical characterization provides definitive structural and purity validation.

Applications in Drug Development and Research

The distinct structural attributes of this compound make it a valuable synthon for creating a variety of biologically active molecules.

-

Anticancer Agents: The indole nucleus is a prevalent scaffold in the design of anticancer drugs.[4] The nitro group can be reduced to an amine, providing a handle for further functionalization to introduce pharmacophores that can interact with specific cancer targets.[5]

-

Antimicrobial Agents: Derivatives of 5-nitroindole have demonstrated notable activity against various bacteria and fungi. The electron-withdrawing character of the nitro group is often implicated in their mechanism of action.

-

Enzyme Inhibitors: The indole ring can serve as a crucial binding motif in the design of enzyme inhibitors, including kinase inhibitors, which are a significant class of drugs for treating cancer and inflammatory conditions.[4]

-

Building Block in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anti-inflammatory properties.[3]

Safety and Handling

As with all chemical reagents, adherence to proper safety protocols is essential when handling this compound.

-

GHS Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[6]

-

Storage: Store in a cool, dry, and well-ventilated location, away from incompatible substances.[7]

-

Disposal: Dispose of the compound in accordance with all applicable local, state, and federal regulations.[6]

Conclusion

This compound is a compound with a rich and versatile chemistry, holding significant promise in diverse scientific fields, most notably in drug discovery. Its synthesis is well-documented, and its reactivity profile allows for extensive chemical modification. A comprehensive understanding of its molecular structure, physicochemical properties, and reactivity is fundamental to its effective application in the design and synthesis of novel functional molecules. This guide has provided a detailed and accessible overview to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to 3-Methyl-5-nitro-1H-indole: Synthesis, Properties, and Applications

Introduction

3-Methyl-5-nitro-1H-indole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indole core, a prevalent motif in numerous biologically active natural products and pharmaceuticals, coupled with the presence of a methyl group at the 3-position and a nitro group at the 5-position, bestows upon it unique chemical and biological properties. This guide provides a comprehensive technical overview of this compound, covering its discovery and history, synthesis, chemical and physical properties, analytical characterization, potential therapeutic applications, and safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 61861-88-9 | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 125 °C | --INVALID-LINK-- |

| SMILES | CC1=CNC2=C1C=C(C=C2)--INVALID-LINK--[O-] | --INVALID-LINK-- |

| InChIKey | LPFQDJBJGFUMRG-UHFFFAOYSA-N | --INVALID-LINK-- |

Historical Context and Discovery

While a singular, definitive publication detailing the initial discovery of this compound is not readily apparent in contemporary databases, its synthesis falls within the broader historical development of indole chemistry. The foundational method for synthesizing a wide array of substituted indoles is the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883.[1] This acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone remains a cornerstone of indole synthesis.[1] It is highly probable that this compound was first prepared using this classical method, likely in the mid-20th century as the interest in nitro-containing compounds as synthetic intermediates grew. The synthesis of various nitroindoles was notably explored in the 1950s, laying the groundwork for the preparation of compounds like this compound.[2]

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Fischer indole synthesis. This method offers a straightforward approach from commercially available starting materials.

Plausible Synthetic Pathway: Fischer Indole Synthesis

The reaction proceeds through the acid-catalyzed condensation of 4-nitrophenylhydrazine with acetone, followed by a[3][3]-sigmatropic rearrangement to form the indole ring.

Caption: Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the Fischer indole synthesis of similar nitroindoles.[3]

Materials:

-

4-Nitrophenylhydrazine hydrochloride

-

Acetone

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-nitrophenylhydrazine hydrochloride in a minimal amount of warm ethanol.

-

Add an equimolar amount of acetone to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate may be observed as a precipitate.

-

Cool the mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

-

Indolization:

-

To a clean, dry round-bottom flask, add the dried hydrazone intermediate.

-

Carefully add a suitable acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, with stirring. The reaction is often exothermic.

-

Heat the reaction mixture to 80-100 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectral data would be consistent with the structure, showing characteristic peaks for the aromatic protons, the N-H proton, and the methyl group protons. |

| ¹³C NMR | The spectrum would display the expected number of carbon signals corresponding to the indole ring, the methyl group, and the carbons influenced by the nitro group. |

| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak (M+) at m/z 176, corresponding to the molecular weight of the compound.[4] |

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the purity of the compound and to obtain its mass spectrum for structural confirmation.[4]

Biological Activity and Potential Applications

This compound has emerged as a molecule of interest due to its potential biological activities, primarily as an antibacterial agent.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

It has been reported that this compound is a potent inhibitor of rifampicin, an antibiotic used in the treatment of tuberculosis. While the precise molecular interactions of this compound are yet to be fully elucidated in dedicated studies, its inhibitory action is proposed to be analogous to that of rifampicin. Rifampicin functions by specifically inhibiting bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcription.[5][6] The proposed mechanism involves the binding of the inhibitor to the β-subunit of the bacterial RNA polymerase, thereby blocking the elongation of the mRNA chain.[5]

Caption: Proposed mechanism of action of this compound.

It is also suggested that this compound may inhibit bacterial growth by binding to the 50S ribosomal subunit, which would disrupt protein synthesis.[5] However, further experimental validation is required to confirm this specific mode of action.

Applications in Drug Discovery

The indole scaffold is a privileged structure in drug discovery, and the functionalization with methyl and nitro groups provides opportunities for further chemical modifications.[3] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities, including antitumor, antiviral, and anti-inflammatory properties.[3][7] Its utility in structure-activity relationship (SAR) studies is also significant, allowing medicinal chemists to explore the impact of modifications on biological activity.[3]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is "Warning".[4]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: If inhaled, move the person to fresh air and keep comfortable for breathing.

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a synthetically accessible and versatile indole derivative with significant potential in the realm of drug discovery. Its role as a potential inhibitor of bacterial RNA polymerase warrants further investigation and could lead to the development of novel antibacterial agents. The synthetic routes, analytical methods, and safety protocols outlined in this guide provide a solid foundation for researchers and scientists to work with this compound and explore its full therapeutic potential. As our understanding of the biological activities of substituted indoles continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H8N2O2 | CID 600587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibitors of bacterial RNA polymerase transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Literature review on 3-Methyl-5-nitro-1H-indole derivatives

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3-Methyl-5-nitro-1H-indole Derivatives

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Among its myriad derivatives, the this compound core has emerged as a particularly promising pharmacophore, demonstrating a versatile range of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, consolidating current knowledge on the synthesis, anticancer and antimicrobial mechanisms, and structure-activity relationships of these potent compounds. We will delve into the causality behind synthetic strategies, dissect the molecular pathways these derivatives modulate, and present field-proven protocols to empower further research and development in this area.

The Privileged Indole Scaffold: A Foundation for Drug Discovery

The indole ring system is often described as a "privileged scaffold" because its derivatives can interact with numerous biological targets with high affinity.[1] This structural motif mimics peptide structures and can bind reversibly to a wide array of enzymes and receptors, providing vast opportunities for the development of novel therapeutics.[1][2] The presence of this nitrogen-containing heterocycle is a hallmark of many biologically active molecules, from alkaloids to modern pharmaceuticals.[3] The strategic placement of substituents, such as a methyl group at the C3 position and a nitro group at the C5 position, significantly modulates the electronic and steric properties of the indole core, unlocking unique and potent biological activities. This guide focuses specifically on this substituted scaffold, a focal point of recent research in oncology and infectious diseases.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of functionalized this compound derivatives requires precise control over regioselectivity. While classical methods for indole synthesis exist, modern strategies often employ multi-component reactions or targeted functionalization of a pre-existing indole nucleus to achieve higher yields and molecular diversity.[4]

Key Synthetic Strategies

A prevalent and effective method for introducing functionality at the C3 position of the 5-nitroindole core is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like DMF) to install a formyl group (aldehyde) at the electron-rich C3 position. This aldehyde then serves as a versatile handle for subsequent modifications, such as reductive amination, to attach various side chains.[5]

Another critical reaction is the reduction of the nitro group. The conversion of the 5-nitro group to a 5-amino group, often achieved through Pd/C-catalysed hydrogenation, can dramatically alter the compound's biological activity and provides another point for chemical diversification.[5] However, it is crucial to note that the resulting 5-aminoindole derivatives can be unstable and susceptible to air oxidation.[5]

A representative synthetic scheme is illustrated below, showcasing the generation of diverse derivatives from a common 5-nitro-1H-indole starting material.

Caption: Vilsmeier-Haack and Reductive Amination route for C3 functionalization.

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the one-pot in-situ reaction for generating C3-substituted amine conjugates from the corresponding C3-carbaldehyde intermediate, a cornerstone step in creating libraries of these derivatives.[5]

Objective: To synthesize a C3-aminomethyl substituted 5-nitroindole derivative.

Materials:

-

5-nitro-1H-indole-3-carbaldehyde (Intermediate 8)

-

Substituted amine (e.g., pyrrolidine)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Stir plate, round bottom flask, standard glassware

Procedure:

-

Dissolution: Dissolve 5-nitro-1H-indole-3-carbaldehyde (1.0 eq) in methanol in a round bottom flask with magnetic stirring.

-

Amine Addition: Add the desired substituted amine (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Carefully add sodium borohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath). The choice of NaBH₄ as the reducing agent is critical; it is mild enough to selectively reduce the imine in the presence of the nitro group.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the final conjugate.

Biological Activities and Therapeutic Mechanisms

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and microbiology.

Anticancer Activity

Substituted 5-nitroindoles exhibit broad-spectrum anticancer activities against various cancer cell lines.[5] Their mechanism is multi-faceted, primarily revolving around the targeting of non-canonical DNA structures and the induction of cellular stress.

Mechanism of Action: c-Myc G-Quadruplex Binding

A key oncogene, c-Myc, is overexpressed in a majority of human cancers. Its promoter region contains a guanine-rich sequence capable of forming a non-canonical DNA structure known as a G-quadruplex (G4).[5][6] The formation of this G4 structure represses c-Myc transcription. Certain 5-nitroindole derivatives have been identified as potent binders and stabilizers of the c-Myc G4 DNA.[5][6]

By binding to the G-quadruplex, these compounds prevent the transcriptional machinery from accessing the c-Myc promoter, leading to the downregulation of c-Myc mRNA and protein levels.[5] This suppression of a critical oncogene triggers a cascade of downstream effects, including cell cycle arrest and apoptosis.[5][6]

Caption: Proposed anticancer mechanism of 5-nitroindole derivatives.

Downstream Effects:

-

Cell Cycle Arrest: Treatment with these compounds leads to an accumulation of cells in the G1 phase, preventing their progression into the DNA synthesis (S) phase.[5][6]

-

Induction of Reactive Oxygen Species (ROS): These derivatives have been shown to increase the concentration of intracellular ROS.[5][6] This oxidative stress can damage cellular components and contribute to the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds has been evaluated against various cancer cell lines. The IC₅₀ value represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 | HeLa | 5.08 ± 0.91 | [5] |

| Compound 7 | HeLa | 5.89 ± 0.73 | [5] |

| Indoline HNPMI | MCF-7 | 64.10 | [7] |

| Indoline HNPMI | SkBr3 | 119.99 | [7] |

Protocol: Cell Viability (Alamar Blue) Assay

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

-

HeLa cells (or other cancer cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

Alamar Blue reagent

-

96-well microplate

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well. The choice of this reagent is based on its low toxicity and reliable correlation with cell number.

-

Final Incubation: Incubate for another 2-4 hours, or until a color change is observed in the control wells.

-

Measurement: Measure the fluorescence or absorbance of each well using a microplate reader (typically Ex/Em of 560/590 nm for fluorescence).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity

The this compound scaffold also exhibits potent antimicrobial properties, particularly against bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

Evidence suggests that this compound acts as an inhibitor of bacterial protein synthesis. It is proposed to bind to the 50S ribosomal subunit, a critical component of the bacterial ribosome. This binding event likely prevents the formation of functional antibiotic-ribosome complexes that are essential for peptide bond formation and polypeptide chain elongation, thereby halting bacterial growth. This mechanism is distinct from many common antibiotics, suggesting potential efficacy against resistant strains.

Structure-Activity Relationship (SAR) Insights

Lead optimization of the 5-nitroindole scaffold has yielded critical insights into the structural features required for potent biological activity, particularly for c-Myc G4 binding.[5]

-

The 5-Position is Critical: The substituent at the C5 position of the indole ring is a key determinant of activity. The 5-nitro group is often associated with higher potency compared to an unsubstituted (H) or 5-amino (NH₂) derivative in certain contexts.[5] For example, the 5-nitroindole compound 9 binds more weakly than its 5-aminoindole counterpart 9a, while the unsubstituted compound 5b is weaker than both its nitro (5) and amino (5a) analogues, indicating that electronic properties at this position are crucial for target interaction.[5]

-

C3 Side Chain Modulates Affinity: The nature of the substituent introduced at the C3 position via reductive amination significantly impacts binding affinity and cellular activity. Flexible pyrrolidine-containing side chains have proven effective.[5]

-

N1-Alkylation: Substitution on the indole nitrogen (N1) can also influence activity. For instance, N1-methylation is a common modification in many active derivatives.[5]

Caption: Key positions on the indole scaffold for structure-activity relationship studies.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and druggable chemical entity. The dual-action potential—targeting oncogenic pathways and inhibiting bacterial growth—makes it an attractive starting point for the development of novel therapeutics. Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing new libraries with diverse C3 side chains to further probe the SAR and optimize potency and selectivity.

-

In Vivo Evaluation: Moving the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Deconvolution: Further elucidating the precise binding modes with the c-Myc G-quadruplex and the 50S ribosomal subunit to guide rational drug design.

-

Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 3-Methyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 3-Methyl-5-nitro-1H-indole (CAS No. 61861-88-9). As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical databases to ensure a narrative grounded in technical accuracy and field-proven insights. The primary objective is to equip laboratory personnel with the knowledge to manage this compound responsibly, minimizing risk and ensuring experimental integrity.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound utilized as a building block in organic synthesis, particularly for pharmaceutical and agrochemical development.[1] While its utility is significant, a thorough understanding of its intrinsic hazards is paramount before any laboratory work commences. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this assessment.[2]

GHS Classification

The compound is classified with specific warnings that dictate the necessary handling precautions.[3] All personnel must be familiar with these classifications and the associated pictograms.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Skin Corrosion/Irritation | Warning | H315 : Causes skin irritation | [3] | |

| Serious Eye Damage/Eye Irritation | Warning | H319 : Causes serious eye irritation | [3] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335 : May cause respiratory irritation | [3] |

Causality: The nitro group (-NO2) and the indole ring structure contribute to the compound's reactivity and irritant properties. These functional groups can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to the observed irritation.

Toxicological Profile

While a comprehensive toxicological profile is not fully detailed in all public records, the GHS classifications imply acute effects upon direct contact.[4] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[5] Ingestion is also a potential route of exposure and is considered harmful.[6][7] Chronic effects have not been fully investigated, and as a standard precautionary measure, all chemical products should be treated with the recognition of potentially unknown hazards.[8]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is non-negotiable.

Engineering Controls: The First Line of Defense

The causality behind requiring specific engineering controls is the compound's potential to become airborne as a dust and its irritant nature.[3][7]

-

Chemical Fume Hood : All weighing and handling of this compound must be performed in a certified chemical fume hood. This is a critical control to mitigate the risk of respiratory tract irritation (H335) by containing dust and vapors.[7]

-

Ventilation : The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][9]

-

Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental exposure.[5]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is directly informed by the identified hazards (H315, H319).[3] Each item serves a specific protective function.

-

Eye and Face Protection : Chemical safety goggles or a face shield are mandatory. Standard safety glasses are insufficient. This is a direct countermeasure to the "serious eye irritation" hazard (H319).[7][10]

-

Skin Protection :

-

Gloves : Nitrile gloves should be worn at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination. Dispose of contaminated gloves immediately.[7]

-

Lab Coat : A full-length laboratory coat must be worn and kept fastened to protect against skin contact.[7]

-

-

Respiratory Protection : If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with appropriate particulate filters should be used.[9] However, standard procedure should rely on engineering controls to prevent this scenario.

Caption: Personal Protective Equipment (PPE) aligned with GHS hazards.

Standard Operating Procedure (SOP) for Handling

This section outlines the step-by-step methodology for safely using this compound in a research setting.

Receiving and Storage

-

Verification : Upon receipt, confirm the container is intact and properly labeled.

-

Storage : Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11] The container must be kept tightly closed.[10] Recommended storage is often refrigerated (2-8°C) to ensure stability.[10][12]

-

Inventory : Log the compound into the chemical inventory system.

Experimental Workflow: Weighing and Dissolution

This workflow is designed to prevent contamination and exposure.

Caption: Step-by-step workflow for handling this compound.

Detailed Protocol:

-

Preparation : Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, solvent, glassware).

-

Don PPE : Put on all required PPE as detailed in Section 2.2.

-

Transfer : Retrieve the stock container. Inside the fume hood, carefully open the container.

-

Weighing : Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat or paper. Avoid creating dust.[7]

-

Dissolution : Immediately transfer the weighed solid into the reaction vessel or solvent container.

-

Cleanup : Clean the spatula thoroughly. Wipe down the balance and the work surface inside the fume hood with an appropriate solvent to remove any residual dust.

-

Storage : Securely close the stock container and return it to its designated storage location.[10]

-

Waste Disposal : Dispose of contaminated weigh paper, gloves, and cleaning materials in a designated hazardous waste container.[10]

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

The following first aid measures are based on established safety protocols.[7][9][10]

-

Inhalation : If dust is inhaled, immediately remove the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][10]

-

Skin Contact : If the compound contacts the skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation develops or persists.[13]

-

Eye Contact : In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][13]

Spill and Leak Response

-

Evacuate : Evacuate non-essential personnel from the immediate area.

-

Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

-

Contain : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect : Carefully sweep up the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[7][9] Avoid creating dust during this process.

-

Decontaminate : Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

-

Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[10]

References

- 1. Cas 61861-88-9,this compound | lookchem [lookchem.com]

- 2. mu.edu.sa [mu.edu.sa]

- 3. This compound | C9H8N2O2 | CID 600587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:3558-17-6 | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound-2-carboxylic acid | C10H8N2O4 | CID 1078087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound [myskinrecipes.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Methyl-5-nitro-1H-indole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-5-nitro-1H-indole, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] In the absence of extensive published quantitative solubility data, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in solvent selection and solubility determination. We will delve into the molecular structure of this compound, predict its solubility in various organic solvents based on the "like dissolves like" principle, and introduce advanced predictive models such as Hansen Solubility Parameters. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the accurate determination of solubility, ensuring a self-validating system for in-house data generation.

Introduction: The Significance of this compound

This compound is a nitroaromatic heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[3] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[4] The presence of the nitro group at the 5-position and the methyl group at the 3-position significantly influences its physicochemical properties, including its solubility, which is a critical parameter in its synthesis, purification, formulation, and biological applications.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and formulating it for toxicological and efficacy studies.[5]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | Yellow crystalline solid | [2] |

| XLogP3 | 2.4 | [3] |

The XLogP3 value of 2.4 suggests that this compound has a moderate lipophilicity, indicating it will likely have limited solubility in water and a preference for organic solvents.

Theoretical Framework for Solubility Prediction

The "Like Dissolves Like" Principle: A Qualitative Assessment

The adage "like dissolves like" is a cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[6][7] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its interaction with different types of solvents.

-

Polar Moieties: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The N-H bond of the indole ring is also capable of hydrogen bonding. These groups will interact favorably with polar solvents.

-

Non-Polar Moieties: The benzene ring and the methyl group (-CH₃) are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on this, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the N-H of the indole and the oxygen atoms of the nitro group. Good to moderate solubility is expected.[5]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have strong dipoles that can interact with the polar nitro group. Good solubility is anticipated.[5][8]

-

Non-Polar Solvents (e.g., hexane, toluene): The non-polar regions of this compound will have some affinity for these solvents, but the highly polar nitro group will likely limit overall solubility. Low to moderate solubility is expected.

-

Chlorinated Solvents (e.g., dichloromethane (DCM), chloroform): These solvents have a moderate polarity and are often good at dissolving a wide range of organic compounds. Moderate to good solubility is predicted.[9]

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[10][11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

Predicted Solubility Profile of this compound

The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed above.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Good | Hydrogen bonding with -NO₂ and N-H. |

| Ethanol | Good | Similar to methanol.[8] | |

| Isopropanol | Moderate | Increased non-polar character compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | Good | Strong dipole-dipole interactions with the nitro group.[8] |

| Acetonitrile | Good | Strong dipole-dipole interactions.[8][9] | |

| Dimethylformamide (DMF) | Very Good | Highly polar aprotic solvent, effective for many nitroaromatic compounds.[5] | |

| Dimethyl Sulfoxide (DMSO) | Very Good | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[15] | |

| Non-Polar | Hexane | Low | Mismatch in polarity; the polar nitro group will not be well-solvated.[8] |

| Toluene | Moderate | The aromatic nature of toluene can interact with the indole ring, but the nitro group limits solubility. | |

| Chlorinated | Dichloromethane (DCM) | Good | A versatile solvent with moderate polarity that can solvate both polar and non-polar regions.[9] |

| Chloroform | Good | Similar to DCM.[9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination of the solubility of this compound is crucial for many applications. The following protocol describes a reliable method for determining solubility in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[7]

-

-